molecular formula C22H15Cl2FN2O4 B12041082 4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate CAS No. 477731-21-8

4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate

Cat. No.: B12041082
CAS No.: 477731-21-8
M. Wt: 461.3 g/mol
InChI Key: SMCBANLXQBRKEX-RPPGKUMJSA-N
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Preparation Methods

The synthesis of 4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate involves multiple steps. One common synthetic route starts with the reaction of 2,3-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphoryl chloride . This is followed by treatment with phenacylbromides to form the desired product. The reaction conditions typically involve refluxing in dry ethanol

Chemical Reactions Analysis

4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting certain enzymes or receptors involved in tumor growth .

Properties

CAS No.

477731-21-8

Molecular Formula

C22H15Cl2FN2O4

Molecular Weight

461.3 g/mol

IUPAC Name

[4-[(E)-[[2-(2,3-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-fluorobenzoate

InChI

InChI=1S/C22H15Cl2FN2O4/c23-17-5-3-7-19(21(17)24)30-13-20(28)27-26-12-14-8-10-15(11-9-14)31-22(29)16-4-1-2-6-18(16)25/h1-12H,13H2,(H,27,28)/b26-12+

InChI Key

SMCBANLXQBRKEX-RPPGKUMJSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=C(C(=CC=C3)Cl)Cl)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=C(C(=CC=C3)Cl)Cl)F

Origin of Product

United States

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